molecular formula C8H9NO4 B3356659 5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 67858-50-8

5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B3356659
CAS No.: 67858-50-8
M. Wt: 183.16 g/mol
InChI Key: NHERZEGAVIIVOX-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole core substituted with a methyl group at position 1, a carboxylic acid at position 2, and a methoxycarbonyl (COOCH₃) group at position 5. The methoxycarbonyl group enhances electron-withdrawing properties, influencing reactivity and interactions in biological systems .

Properties

IUPAC Name

5-methoxycarbonyl-1-methylpyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-9-5(7(10)11)3-4-6(9)8(12)13-2/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHERZEGAVIIVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901246397
Record name 2-Methyl 1-methyl-1H-pyrrole-2,5-dicarboxylate
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Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67858-50-8
Record name 2-Methyl 1-methyl-1H-pyrrole-2,5-dicarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl 1-methyl-1H-pyrrole-2,5-dicarboxylate
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Record name 5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Methoxycarbonyl Group: This step involves the esterification of the carboxylic acid group using methanol in the presence of an acid catalyst.

    Methylation: The methyl group can be introduced via methylation reactions using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process typically involves recrystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of pyrrole-2,5-dicarboxylic acid.

    Reduction: Formation of 5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-methanol.

    Substitution: Formation of various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C8H9NO4
  • Molecular Weight : 169.14 g/mol
  • Key Functional Groups : Methoxycarbonyl group and carboxylic acid

The unique structure of this compound allows for versatile chemical reactivity, making it suitable for numerous applications.

Pharmaceutical Applications

Research indicates that 5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid exhibits promising biological activities, which could lead to therapeutic applications. Notable areas of investigation include:

  • Antibacterial Activity : Compounds similar to this pyrrole derivative have shown potential as inhibitors of bacterial DNA gyrase, an enzyme critical for bacterial replication. Studies have demonstrated that derivatives can achieve low nanomolar inhibition against gram-positive bacterial strains .
  • Drug Development : The compound is being explored as a scaffold for developing novel pharmacological agents due to its structural characteristics that allow modifications to enhance bioactivity and selectivity .

Organic Synthesis Applications

In the realm of organic chemistry, this compound serves as an important intermediate in various synthetic pathways:

  • Building Block for Synthesis : The compound can be utilized to synthesize more complex molecules, including other pyrrole derivatives. Its ability to undergo various reactions (e.g., acylation, alkylation) makes it a valuable building block in organic synthesis .
  • Versatile Reactivity : The presence of both carboxylic acid and methoxycarbonyl groups allows it to participate in multiple chemical reactions, facilitating the creation of diverse chemical entities .

Case Studies and Research Findings

Several studies highlight the compound's potential applications:

  • Synthesis and Biological Evaluation :
    • A study reported the synthesis of halogenated pyrrole derivatives from this compound, demonstrating their efficacy as antibacterial agents against Staphylococcus aureus .
  • Mechanistic Studies :
    • Investigations into the interactions of this compound with biological targets are crucial for understanding its pharmacological potential. Research has focused on elucidating the mechanism of action of related compounds, providing insights into how structural modifications can enhance efficacy .

Mechanism of Action

The mechanism of action of 5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations: Ester Chain Length

Compound : 5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

  • Structure : Ethoxycarbonyl (COOCH₂CH₃) at position 5; lacks the 1-methyl group.
  • Key Differences :
    • The ethoxy chain increases hydrophobicity (logP ~1.2 vs. ~0.8 for methoxy) .
    • Synthesis: Similar coupling reagents (e.g., EDCI/DMAP) are used, but longer alkyl chains may require adjusted reaction conditions .
  • Impact : Reduced solubility in polar solvents compared to the methoxy analog.

Substituent Type: Halogen vs. Ester

Compound : 4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid

  • Structure : Chloro (Cl) at position 4 and methyl at position 5.
  • Key Differences :
    • Chloro substituent introduces electron-withdrawing effects but lacks the hydrolyzable ester group .
    • Synthesis: Chlorination via N-chlorosuccinimide, differing from esterification methods .
  • Impact : Higher reactivity in nucleophilic substitutions but reduced metabolic stability compared to ester-containing analogs.

Aromatic vs. Aliphatic Substituents

Compound : 5-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid

  • Structure : 4-Fluorophenyl group at position 5.
  • Key Differences: Aromatic substituent increases molecular weight (285.22 g/mol vs. Synthesis: Suzuki coupling likely required for aryl introduction .
  • Impact : Enhanced binding to aromatic protein pockets but reduced solubility in aqueous media.

Positional Isomerism

Compound : 4-(Methoxycarbonyl)-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid

  • Structure : Methoxycarbonyl at position 4; methyl and propyl groups at positions 5 and 3.
  • Key Differences :
    • Altered electron density distribution on the pyrrole ring due to substituent positions .
    • Synthesis: Requires regioselective substitution strategies.
  • Impact : Distinct reactivity in electrophilic aromatic substitution compared to the target compound.

Trifluoromethylphenyl Substituent

Compound : 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid

  • Structure : Trifluoromethylphenyl at position 5.
  • Key Differences :
    • Strong electron-withdrawing CF₃ group increases acidity of the carboxylic acid (pKa ~2.5 vs. ~3.0 for the target compound) .
    • Synthesis: Transition metal-catalyzed cross-coupling for aryl introduction.

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight Key Synthetic Method Notable Properties
5-(Methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid COOCH₃ (5), CH₃ (1), COOH (2) 225.22 EDCI/DMAP coupling Moderate solubility, ester hydrolysis susceptibility
5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid COOCH₂CH₃ (5), COOH (2) 239.24 Similar coupling Higher logP, lower polarity
4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid Cl (4), CH₃ (5), COOH (2) 189.61 NCS chlorination High reactivity, non-hydrolyzable
5-(4-Fluorophenyl)-1-methyl analog C₆H₄F (5), CH₃ (1), COOH (2) 285.22 Suzuki coupling Aromatic binding, low solubility
4-(Methoxycarbonyl) positional isomer COOCH₃ (4), CH₃/CH₂CH₂CH₃ (5/3) 225.24 Regioselective synthesis Altered electronic effects

Biological Activity

5-(Methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative with significant potential in pharmacological applications. Its unique structure, characterized by a methoxycarbonyl group and a carboxylic acid functional group, suggests diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies.

  • Molecular Formula : C8H9NO4
  • Molecular Weight : 169.14 g/mol
  • CAS Number : 67858-49-5

The compound's structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis and drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Similar pyrrole derivatives have shown promising anticancer properties. For example, studies on 5-oxopyrrolidine derivatives demonstrated their ability to inhibit the growth of A549 human lung adenocarcinoma cells, suggesting that structural modifications can enhance anticancer efficacy .
  • Antimicrobial Properties : Compounds with similar structures have been investigated for their antimicrobial effects. The biological activity is often linked to the presence of the carboxylic acid moiety, which can interact with microbial cell membranes .
  • Interactions with Biological Targets : The compound's interactions with various biological targets are crucial for understanding its pharmacological potential. For instance, pyrrole derivatives have been studied for their role as hepatitis B virus capsid assembly modulators, indicating potential antiviral applications .

The mechanism through which this compound exerts its biological effects is still under investigation. However, studies suggest that its activity may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Cellular Signaling : The compound may influence signaling pathways that regulate apoptosis and cell cycle progression.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of several pyrrole derivatives on A549 cells using an MTT assay. The results indicated that certain structural modifications significantly enhanced anticancer activity compared to standard chemotherapeutic agents like cisplatin.

CompoundIC50 (µM)Cell Line
This compoundTBDA549
Cisplatin10A549

This study highlights the potential of modifying the pyrrole structure to improve therapeutic efficacy against lung cancer .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of pyrrole derivatives, including this compound. The results showed effective inhibition against various bacterial strains, supporting its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coliTBD
S. aureusTBD

These findings suggest that this compound could be further developed as a broad-spectrum antimicrobial agent .

Q & A

Q. What are the key synthetic methodologies for preparing 5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves functionalization of the pyrrole ring. A common approach is oxidation of methyl-substituted precursors using potassium permanganate (KMnO₄) under controlled conditions. For example, oxidation of 5-methoxy-2-methylpyridine derivatives in aqueous media at 90–95°C yields carboxylic acid derivatives with ~47% yield, as demonstrated in analogous pyridine systems . Optimization strategies include:

  • Stepwise reagent addition : Adding KMnO₄ in portions to minimize side reactions.
  • pH control : Acidifying the filtrate post-oxidation (pH 4) to precipitate the product.
  • Temperature modulation : Maintaining 90–95°C to balance reaction rate and product stability.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Analytical validation requires a multi-technique approach:

  • Elemental analysis : Compare calculated vs. observed C/H/N ratios (e.g., Calcd: C 54.92%, H 4.57%, N 9.15%; Found: C 54.62%, H 4.49%, N 9.08% for a related compound) .
  • NMR spectroscopy : Confirm substituent positions via characteristic shifts (e.g., methoxy groups at δ 3.85 ppm, carboxylic protons at δ 9.8 ppm) .
  • HPLC/MS : Assess purity and molecular ion peaks (e.g., [M+H]+ for C₉H₁₁NO₅ expected at m/z 214.06).

Advanced Research Questions

Q. What strategies mitigate solubility challenges in biological assays, and how do substituents influence physicochemical properties?

The methoxycarbonyl and methyl groups enhance lipophilicity but may reduce aqueous solubility. Strategies include:

  • Salt formation : Convert the carboxylic acid to sodium or ammonium salts for improved solubility .
  • Prodrug derivatization : Esterify the carboxylic acid (e.g., ethyl ester) to increase membrane permeability, as seen in related pyrrole-2-carboxylates .
  • Structural analogs : Introduce polar groups (e.g., hydroxyl, amine) via regioselective substitution, leveraging halogen reactivity for further functionalization .

Q. How do substitution patterns on the pyrrole ring affect reactivity in cross-coupling reactions?

The 1-methyl and 5-methoxycarbonyl groups direct electrophilic substitution to the 3- and 4-positions. For example:

  • Suzuki-Miyaura coupling : Boronic acid derivatives (e.g., 1-BOC-5-(methoxycarbonyl)pyrrole-2-boronic acid) enable C-C bond formation at the 2-position, useful for attaching aryl/heteroaryl groups .
  • Halogenation : Chlorine or bromine at the 3-position (via electrophilic substitution) facilitates nucleophilic aromatic substitution for further derivatization .

Q. What analytical approaches resolve contradictions in reported spectral data or elemental analysis?

Discrepancies in melting points, NMR shifts, or elemental ratios often arise from:

  • Synthetic byproducts : Incomplete oxidation (e.g., residual methyl groups) or over-oxidation. Re-purification via recrystallization or column chromatography is critical .
  • Polymorphism : Different crystalline forms may alter physical properties. X-ray crystallography can confirm structural assignments .
  • Moisture sensitivity : Hygroscopic samples skew elemental analysis; drying under vacuum (40°C, 24 hr) ensures accuracy .

Q. How can computational modeling predict the compound’s bioactivity in drug discovery contexts?

  • Docking studies : The carboxylic acid and methoxycarbonyl groups engage in hydrogen bonding with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory applications) .
  • QSAR models : Correlate substituent electronic effects (Hammett σ values) with observed IC₅₀ values in enzyme inhibition assays .
  • ADMET profiling : Predict logP (~1.5) and solubility (<10 µg/mL) to guide lead optimization .

Q. What are the stability profiles under varying pH and temperature conditions?

  • Acidic conditions (pH < 3) : The carboxylic acid group protonates, reducing solubility but enhancing thermal stability (decomposition >150°C) .
  • Basic conditions (pH > 8) : Ester hydrolysis of the methoxycarbonyl group occurs, forming dicarboxylic acid derivatives. Stabilize with buffers (e.g., phosphate, pH 7.4) .
  • Light sensitivity : UV exposure degrades the pyrrole ring; store in amber vials at -20°C .

Methodological Guidelines

  • Synthetic reproducibility : Replicate yields by strictly controlling reaction time, temperature, and reagent stoichiometry .
  • Data validation : Cross-reference NMR/IR with computational simulations (e.g., DFT for predicted vibrational frequencies) .
  • Biological assay design : Use prodrug forms (e.g., ethyl esters) for in vitro studies to overcome solubility barriers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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